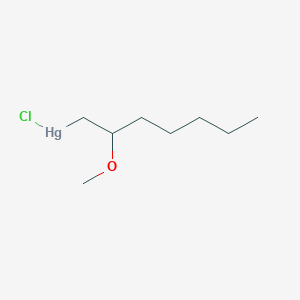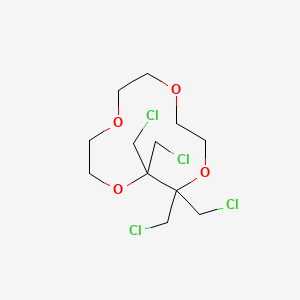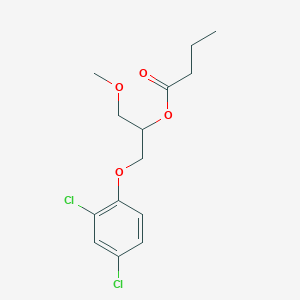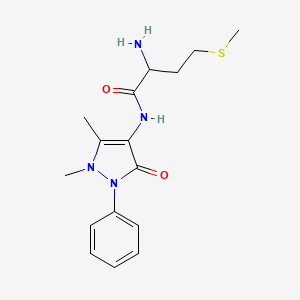![molecular formula C19H20OSi B14517524 Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane CAS No. 62678-42-6](/img/structure/B14517524.png)
Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane is an organosilicon compound that features a fluorenyl group attached to a trimethylsilyl group through a prop-2-yn-1-yloxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane typically involves the reaction of 9H-fluoren-9-ol with propargyl bromide to form 9-[(prop-2-yn-1-yl)oxy]-9H-fluorene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenyl alcohols.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the silyl group can enhance the compound’s stability and facilitate its delivery to target sites within the body.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the fluorenyl group.
9-[(Trimethylsilyl)ethynyl]fluorene: Contains a similar fluorenyl group but with an ethynyl linkage instead of prop-2-yn-1-yloxy.
Uniqueness
Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane is unique due to its combination of a fluorenyl group and a trimethylsilyl group linked through a prop-2-yn-1-yloxy moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62678-42-6 |
|---|---|
Molecular Formula |
C19H20OSi |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
trimethyl-(9-prop-2-ynoxyfluoren-9-yl)silane |
InChI |
InChI=1S/C19H20OSi/c1-5-14-20-19(21(2,3)4)17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h1,6-13H,14H2,2-4H3 |
InChI Key |
UHNWCOGSPGYNHY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
methanone](/img/structure/B14517460.png)

![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)




![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)
![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)



